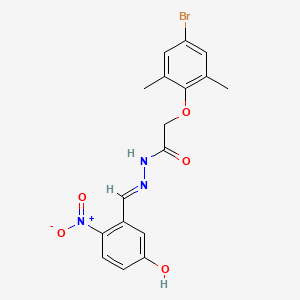

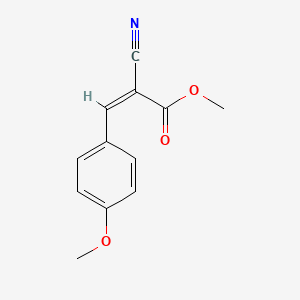

2-(4-bromo-2,6-dimethylphenoxy)-N'-(5-hydroxy-2-nitrobenzylidene)acetohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of hydrazone compounds, including structures similar to 2-(4-Bromo-2,6-dimethylphenoxy)-N'-(5-hydroxy-2-nitrobenzylidene)acetohydrazide, involves condensation reactions between hydrazide and aldehyde or ketone precursors. These syntheses are characterized by the formation of hydrazone linkages, which are crucial for the biological activities of these compounds. For example, the synthesis of N'-(2-bromobenzylidene)-2-(4-nitrophenoxy) acetohydrazide and related compounds has been achieved through reactions characterized by elemental analysis, IR, UV-Vis, and NMR spectroscopy, demonstrating the methodological approach to synthesizing such complex molecules (Sheng et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(4-Bromo-2,6-dimethylphenoxy)-N'-(5-hydroxy-2-nitrobenzylidene)acetohydrazide is often elucidated using techniques such as single-crystal X-ray diffraction. This analysis reveals the spatial arrangement of atoms within the molecule and helps to understand how structure influences function. The crystal structures and urease inhibition of certain hydrazone compounds have provided insights into the arrangement of functional groups and their interactions with biological targets (Sheng et al., 2015).

Applications De Recherche Scientifique

Antibacterial and Enzyme Inhibition Activities

Compounds similar to "2-(4-bromo-2,6-dimethylphenoxy)-N'-(5-hydroxy-2-nitrobenzylidene)acetohydrazide" have been synthesized and evaluated for their antibacterial and anti-enzymatic activities. For instance, a study elaborated on the synthesis of N'-Substitutedbenzylidene-2-(2, 4-dimethylphenoxy) acetatohydrazides and assessed their biological activities. The synthesized molecules demonstrated potential antibacterial properties and enzyme inhibition capabilities, indicating their applicability in developing new therapeutic agents (Aziz‐ur‐Rehman et al., 2014).

Nonlinear Optical Properties

Another research area explores the nonlinear optical properties of hydrazones related to the compound of interest. Hydrazones, including 2-(4-methylphenoxy)-N'-(1E)-(4-nitrophenyl)methylene]acetohydrazide, have been synthesized and their third-order nonlinear optical properties were investigated. These compounds exhibited significant two-photon absorption, suggesting their potential in optical device applications such as optical limiters and optical switches (K. Naseema et al., 2010).

Metal Complexation and Catalytic Properties

Research on Schiff base derived from hydrazides similar to "2-(4-bromo-2,6-dimethylphenoxy)-N'-(5-hydroxy-2-nitrobenzylidene)acetohydrazide" has also been conducted. These studies focus on synthesizing metal complexes and evaluating their magnetic, spectroscopic, and catalytic properties. For example, complexes of a newly synthesized Schiff base demonstrated varied geometries and showed potential in catalysis, highlighting the versatility of these compounds in synthetic chemistry (Abeer A. Alhadi et al., 2012).

Urease Inhibition

Hydrazone compounds, including those structurally related to the compound , have been prepared and structurally characterized for their urease inhibitory activities. Such studies reveal the compounds' strong inhibitory effects, offering insights into their potential therapeutic applications (G. Sheng et al., 2015).

Propriétés

IUPAC Name |

2-(4-bromo-2,6-dimethylphenoxy)-N-[(E)-(5-hydroxy-2-nitrophenyl)methylideneamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrN3O5/c1-10-5-13(18)6-11(2)17(10)26-9-16(23)20-19-8-12-7-14(22)3-4-15(12)21(24)25/h3-8,22H,9H2,1-2H3,(H,20,23)/b19-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLYQRHWXINDTOM-UFWORHAWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OCC(=O)NN=CC2=C(C=CC(=C2)O)[N+](=O)[O-])C)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1OCC(=O)N/N=C/C2=C(C=CC(=C2)O)[N+](=O)[O-])C)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrN3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromo-2,6-dimethylphenoxy)-N'-(5-hydroxy-2-nitrobenzylidene)acetohydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3'-(pyrrolidin-1-ylcarbonyl)biphenyl-2-yl]oxy}propanamide](/img/structure/B5539428.png)

![4-{1-(2-hydroxybutyl)-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-5-yl}-1-methylquinolin-2(1H)-one](/img/structure/B5539456.png)

![5-fluoro-2-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-piperidinyl}-1H-benzimidazole](/img/structure/B5539467.png)

![2-{1-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5539477.png)

![3-{[benzyl(methyl)amino]methyl}-6-ethyl-2-methyl-4-quinolinol](/img/structure/B5539498.png)

![5,7-dimethyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5539505.png)

![3-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-(propoxyacetyl)piperidine](/img/structure/B5539513.png)

![3,4,4-trimethyl-1-thieno[2,3-d]pyrimidin-4-ylpyrrolidin-3-ol](/img/structure/B5539524.png)

![(3S)-N,N-dimethyl-1-[(4-phenyl-1,3-thiazol-2-yl)methyl]azepan-3-amine](/img/structure/B5539542.png)